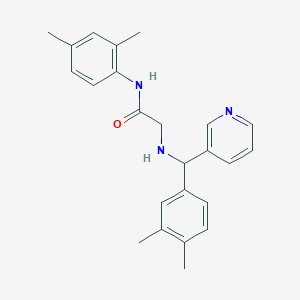
N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide is a complex organic compound that belongs to the class of amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted anilines and pyridines, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amines)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, polymers, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dimethylphenyl)-2-((3,4-dimethylphenyl)amino)acetamide
- N-(2,4-Dimethylphenyl)-2-((pyridin-3-yl)methyl)amino)acetamide
- N-(3,4-Dimethylphenyl)-2-((pyridin-3-yl)methyl)amino)acetamide
Uniqueness
N-(2,4-Dimethylphenyl)-2-(((3,4-dimethylphenyl)(pyridin-3-yl)methyl)amino)acetamide is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its reactivity, binding affinity, or other characteristics.
Propiedades
Fórmula molecular |
C24H27N3O |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2-[[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]amino]acetamide |
InChI |
InChI=1S/C24H27N3O/c1-16-7-10-22(19(4)12-16)27-23(28)15-26-24(21-6-5-11-25-14-21)20-9-8-17(2)18(3)13-20/h5-14,24,26H,15H2,1-4H3,(H,27,28) |
Clave InChI |
MFPDGNIHWFFRRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CNC(C2=CC(=C(C=C2)C)C)C3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


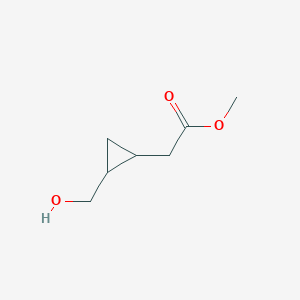
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
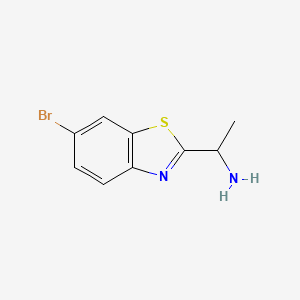
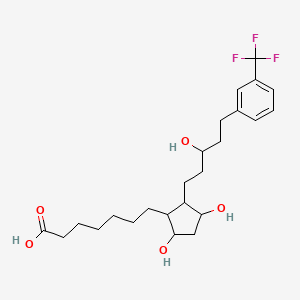
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one](/img/structure/B14784472.png)
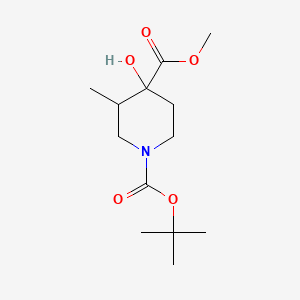
![4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14784493.png)

![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
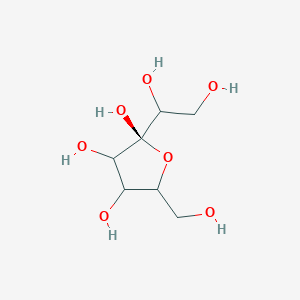
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
